- Site-specific Inhibitory Mechanism for Amyloid β42 Aggregation by Catechol-type Flavonoids Targeting the Lys ResiduesJournal of Biological Chemistry, 2013, 288(32), 23212-23224,
Cas no 111003-33-9 ((-)Taxifolin)

(-)Taxifolin 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2S,3S)-
- (-)-Dihydroquercetin
- (2S,3S)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one
- (-)-Taxifolin
- Dihydroquercetin, (-)-(2S,3S)-
- CHEMBL209462
- (2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one
- Q27104486
- SCHEMBL296323
- (2S,3S)-2-(3,4-DIHYDROXYPHENYL)-3,5,7-TRIHYDROXY-2,3-DIHYDRO-4H-CHROMEN-4-ONE
- Taxifolin, (-)-
- FS-7733
- 111003-33-9
- (2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
- AKOS040756475
- DH2
- UNII-7IV7P3JAR3
- 7IV7P3JAR3
- (-)Taxifolin
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2S-trans)-
- (2S,3S)-TRANS-DIHYDROQUERCETIN
- CS-0085948
- HY-N0136B
- CHEBI:41963
- DA-59415
- 17654-26-1
-
- インチ: InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m1/s1
- InChIKey: CXQWRCVTCMQVQX-CABCVRRESA-N
- ほほえんだ: C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 304.05826
- どういたいしつりょう: 304.05830272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 428
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.702±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 232-234 ºC (ethanol )
- ようかいど: 極微溶性(0.97 g/l)(25ºC)、
- PSA: 127.45
(-)Taxifolin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T100078-5mg |
(-)Taxifolin |
111003-33-9 | 5mg |
$798.00 | 2023-05-17 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D76840-5mg |
(-)-Dihydroquercetin |
111003-33-9 | 5mg |
¥2998.0 | 2021-09-09 | ||
TRC | T100078-25mg |
(-)Taxifolin |
111003-33-9 | 25mg |
$ 3000.00 | 2023-09-06 | ||
Key Organics Ltd | FS-7733-5mg |
(-)-Dihydroquercetin |
111003-33-9 | >95% | 5mg |
£497.72 | 2025-02-09 | |
TRC | T100078-10mg |
(-)Taxifolin |
111003-33-9 | 10mg |
$1378.00 | 2023-05-17 | ||
TRC | T100078-1mg |
(-)Taxifolin |
111003-33-9 | 1mg |
$173.00 | 2023-05-17 |
(-)Taxifolin 合成方法
ごうせいかいろ 1
1.2S:DMF, 4 h, 0°C → rt
1.1R:BBr3, S:CH2Cl2, 1 h, 4°C
2.1R:K2CO3, S:Me2CO, 1 d, rt
3.1R:KOH, S:MeOH, 2 d, rt
4.1R:NaOH, R:H2O2, S:H2O, S:MeOH, 1 d, rt
5.1R:HCl, S:MeOH, 1 h, 45°C
6.1
ごうせいかいろ 2
2.1R:NaH, S:DMF, overnight, 0°C
2.2R:NH4Cl, S:H2O
3.1R:NaOH, S:MeOH, S:THF, overnight, rt
1.1R:NaH, S:DMF, 10 min, 0°C
1.25 h, -5°C
1.3R:NH4Cl, S:H2O
2.1R:O(C(=O)CF3)2, S:CH2Cl2, -5°C; 5 min, -5°C
2.2S:CH2Cl2, 30 min, -5°C
2.3R:NH4Cl, S:H2O
3.1R:NaOH, R:H2O2, S:MeOH, S:H2O, 5 h, rt
4.1R:HCl, S:MeOH, S:H2O, S:THF, 2 h, 55°C
5.1
- Total Synthesis of the Natural Products Ulmoside A and (2R,3R)-Taxifolin-6-C-β-D-glucopyranosideSynlett, 2020, 31(11), 1097-1101,
ごうせいかいろ 3
1.215 min, < 5°C; 30 min, rt
1.3R:H2O, cooled
1.1R:NaH, S:DMF, 0-5°C
1.215 min, < 5°C; 30 min, rt
1.3R:H2O, cooled
2.1R:KOH, S:EtOH, 3 h, rt
3.1R:NaOH, R:H2O2, S:H2O, S:MeOH, 3 h, rt
4.1R:HCl, S:MeOH, 25 min, 55°C
5.1
- Stereospecific inhibition of nitric oxide production in macrophage cells by flavanonols: Synthesis and the structure-activity relationshipBioorganic & Medicinal Chemistry, 2015, 23(21), 6922-6929,
(-)Taxifolin Raw materials
(-)Taxifolin Preparation Products
(-)Taxifolin 関連文献
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
(-)Taxifolinに関する追加情報
Comprehensive Guide to (-)Taxifolin (CAS No. 111003-33-9): Benefits, Applications, and Research Insights
(-)Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid compound with the CAS registry number 111003-33-9. This bioactive molecule has garnered significant attention in recent years due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. As consumers increasingly seek natural health supplements and plant-derived bioactive compounds, (-)Taxifolin has emerged as a subject of intense scientific research and commercial interest.
The molecular structure of (-)Taxifolin features a flavanone skeleton with multiple hydroxyl groups, which contribute to its remarkable free radical scavenging capacity. Studies indicate that its antioxidant activity surpasses many common flavonoids, making it a valuable component in anti-aging formulations and oxidative stress management products. Current research trends focus on its potential applications in metabolic syndrome management, with particular interest in its effects on blood sugar regulation and lipid metabolism.
In the pharmaceutical industry, CAS 111003-33-9 is being investigated for its neuroprotective effects, with preliminary studies suggesting benefits for cognitive function and potential applications in neurodegenerative conditions. The compound's ability to modulate inflammatory pathways has also sparked interest in its use for joint health supplements and sports nutrition products, particularly among athletes seeking natural recovery aids.
The cosmetic industry has embraced (-)Taxifolin for its skin brightening properties and ability to protect against UV-induced damage. As consumers demand clean beauty ingredients with scientifically proven efficacy, formulators are incorporating this flavonoid into anti-pollution skincare and age-defying treatments. Its compatibility with various delivery systems, including liposomal formulations and nanocarriers, enhances its bioavailability and therapeutic potential.
Quality control of (-)Taxifolin products requires rigorous analytical methods due to its stereochemical complexity. Advanced techniques like chiral HPLC and mass spectrometry are employed to verify the purity and enantiomeric composition of CAS 111003-33-9. The growing market for standardized botanical extracts has increased demand for high-purity (-)Taxifolin in both research and commercial applications.
Emerging studies explore the synergistic effects of (-)Taxifolin with other bioactive compounds like resveratrol and curcumin, potentially enhancing their collective bioavailability and therapeutic impact. This has led to innovative formulations in nutraceutical combinations targeting multiple health pathways simultaneously. The compound's gut microbiome modulation properties represent another exciting research frontier in personalized nutrition.
From a regulatory perspective, (-)Taxifolin enjoys GRAS status in many jurisdictions, facilitating its use in functional foods and dietary supplements. However, manufacturers must ensure compliance with regional guidelines regarding health claims and labeling requirements. The increasing consumer awareness about ingredient transparency has made proper identification of CAS 111003-33-9 essential for product integrity.
Future research directions for (-)Taxifolin include investigating its potential in metabolic health applications, particularly concerning insulin sensitivity and adipose tissue regulation. The compound's multifaceted biological activities position it as a promising candidate for precision medicine approaches targeting various chronic conditions. As analytical technologies advance, new insights into its molecular mechanisms and structure-activity relationships continue to emerge.
In conclusion, (-)Taxifolin (CAS No. 111003-33-9) represents a fascinating intersection of traditional phytochemistry and modern therapeutic applications. Its diverse biological activities, combined with increasing consumer demand for evidence-based natural products, ensure its continued relevance in health science and product development. Ongoing research will likely uncover additional applications for this versatile flavonoid in the coming years.




